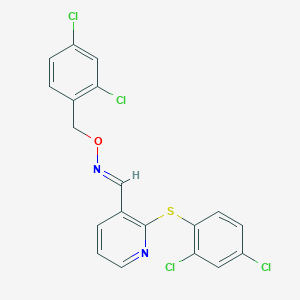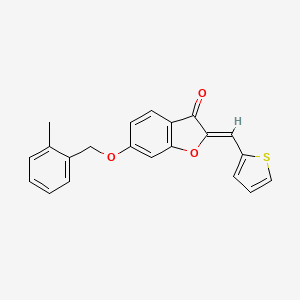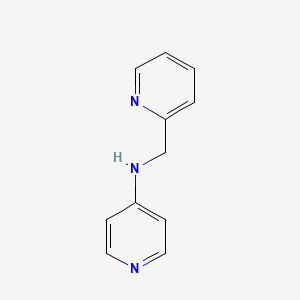![molecular formula C16H19N3OS B2453563 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 392252-87-8](/img/structure/B2453563.png)
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, a reaction mixture was protonated with an aqueous ammonium chloride solution to create a primary alcohol from the intermediate complex .Molecular Structure Analysis
The molecular structure of these compounds is often complex and unique. The Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are often complex and require careful analysis. The reaction mixture was protonated with an aqueous ammonium chloride solution to create a primary alcohol from the intermediate complex .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often unique and interesting. For instance, the Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of pyrazole and imidazole derivatives, including compounds with structural similarities to N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited a range of antimicrobial effects, underlining the potential application of this compound in developing new antimicrobial agents (Idhayadhulla et al., 2012).
Anticonvulsant Properties
Research into 2-pyrazoline derivatives has shown that these compounds possess significant anticonvulsant activities, as evaluated by maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. This suggests that this compound could potentially be explored for its anticonvulsant effects (Bhandari et al., 2013).
Anti-inflammatory and Analgesic Activities
Several studies have synthesized novel pyrazoline derivatives, testing them for anti-inflammatory and analgesic effects. These compounds, related in structure to this compound, have shown promising results, indicating potential applications in treating inflammation and pain (Sondhi et al., 2005).
Corrosion Inhibition
Pyrazoline derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency. This suggests the potential for this compound and similar compounds to be used in corrosion protection applications (Lgaz et al., 2018).
Fluorescent Sensing
A fluorescent probe based on pyrazoline has been developed for the selective and sensitive detection of glutathione in aqueous media. This highlights the potential of this compound derivatives to function as fluorescent sensors, especially in biological applications where specific molecule detection is required (Wang et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been shown to reduce the activity of AchE, affecting normal nerve pulses’ transmission in both mammals and fish .
Biochemical Pathways
Based on the known effects of similar compounds, it’s possible that this compound could influence pathways related toacetylcholine metabolism .
Result of Action
Similar compounds have been shown to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache .
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-3-9-15(20)17-16-13-10-21-11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZQZLUNELVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)
![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2453488.png)
![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)


![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2453493.png)


![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)
![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)